molecular formula C12H16BrNO2S B1464676 Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate CAS No. 1305046-45-0

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B1464676
CAS No.: 1305046-45-0
M. Wt: 318.23 g/mol
InChI Key: MTSBBBDNLHZOKJ-UHFFFAOYSA-N
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Description

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C12H16BrNO2S. It is a derivative of piperidine and thiophene, featuring a bromine atom attached to the thiophene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the piperidine ring.

Scientific Research Applications

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(4-chlorothiophen-2-yl)methyl]piperidine-4-carboxylate
  • Methyl 1-[(4-fluorothiophen-2-yl)methyl]piperidine-4-carboxylate
  • Methyl 1-[(4-iodothiophen-2-yl)methyl]piperidine-4-carboxylate

Uniqueness

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can be selectively substituted, providing a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-16-12(15)9-2-4-14(5-3-9)7-11-6-10(13)8-17-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSBBBDNLHZOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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